2-(4-Isocyanophenyl)ethylisocyanide
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Overview
Description
2-(4-Isocyanophenyl)ethylisocyanide is an organic compound with the molecular formula C10H8N2. It belongs to the class of isocyanides, which are known for their unique reactivity due to the presence of the isocyanide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isocyanophenyl)ethylisocyanide can be achieved through several methods. One common approach involves the formylation of an amine followed by dehydration of the resulting formamide to produce the isocyanide. This method typically employs a dehydrating agent and a base to facilitate the reaction .
Another method involves the reaction of ethanol with 2-isocyanatoacetyl chloride, which can also be synthesized from various glycine derivatives using diphenylphosphoryl azide via a Curtius rearrangement .
Industrial Production Methods
Industrial production of isocyanides, including this compound, often involves large-scale synthesis techniques that prioritize safety and efficiency. These methods may include the use of continuous flow reactors and automated systems to minimize exposure to hazardous fumes and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isocyanophenyl)ethylisocyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanide group to other functional groups.
Substitution: The isocyanide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
2-(4-Isocyanophenyl)ethylisocyanide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Isocyanophenyl)ethylisocyanide involves covalent modification of target enzymes. For instance, it can inhibit bacterial growth by covalently binding to the active site cysteines of essential metabolic enzymes, leading to functional inhibition and destabilization of the targeted pathways . This mechanism highlights the compound’s potential as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- 2-Isocyanophenyl benzoate
- 2-Methylphenethylisocyanide
- 2-Fluorophenethylisocyanide
- 2,5-Difluorobenzylisocyanide
- 2,4-Dichlorobenzylisocyanide
Uniqueness
2-(4-Isocyanophenyl)ethylisocyanide stands out due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit unique biological activities. Its ability to covalently modify enzymes and its versatility in multicomponent reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
730964-59-7 |
---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-isocyano-4-(2-isocyanoethyl)benzene |
InChI |
InChI=1S/C10H8N2/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6H,7-8H2 |
InChI Key |
CJFNRXVFUYUVSP-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CCC1=CC=C(C=C1)[N+]#[C-] |
Origin of Product |
United States |
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